3-Chloro-2-isopropoxypyridine

Description

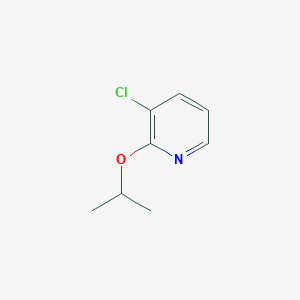

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEQVJQATJJYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-chloro-2-isopropoxypyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details two core synthetic strategies, including experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and process development. Its structural motifs are present in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the drug discovery and development pipeline. This guide outlines two principal and chemically robust pathways for the preparation of this compound, starting from readily available precursors.

Synthesis Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

-

Pathway 1: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine.

-

Pathway 2: Williamson Ether Synthesis from 3-Chloro-2-hydroxypyridine.

The selection of a particular pathway may depend on factors such as the availability and cost of starting materials, desired purity, and scalability.

Pathway 1: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine

This pathway leverages the greater reactivity of the chlorine atom at the C2 position of the pyridine ring towards nucleophilic attack. The reaction of 2,3-dichloropyridine with an isopropoxide source, typically sodium isopropoxide, yields the desired this compound.

Diagram of Synthesis Pathway 1

Caption: Synthesis of this compound from 2,3-Dichloropyridine.

Experimental Protocols

Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine (One-Pot Method)

This protocol is based on established industrial processes for the synthesis of 2,3-dichloropyridine.

-

Materials and Reagents:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (36%)

-

Ferrous Chloride (FeCl₂) or Ferrous Oxide

-

Chlorine gas or Hydrogen Peroxide (27-30%)

-

Cuprous Oxide (Cu₂O) or Copper(II) Chloride (CuCl₂)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (30% aqueous solution)

-

-

Procedure:

-

Chlorination: In a suitable reactor, dissolve 3-aminopyridine in concentrated hydrochloric acid. Add a catalytic amount of an iron salt (e.g., ferrous chloride). Introduce a chlorinating agent (e.g., chlorine gas or hydrogen peroxide) at a controlled temperature to form 2-chloro-3-aminopyridine.

-

Diazotization and Sandmeyer Reaction: Without isolating the intermediate, add a copper catalyst (e.g., cuprous oxide) to the reaction mixture. Slowly add an aqueous solution of sodium nitrite to facilitate the diazotization of the amino group and subsequent chlorination.

-

Work-up and Isolation: Upon completion of the reaction, adjust the pH to >11 with a sodium hydroxide solution. The crude product can be isolated via steam distillation and further purified by recrystallization to yield 2,3-dichloropyridine.

-

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of alkoxypyridines from chloropyridines.

-

Materials and Reagents:

-

2,3-Dichloropyridine

-

Isopropanol

-

Sodium Hydride (NaH) or Sodium Metal (Na)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. Carefully add sodium hydride (60% dispersion in mineral oil) or sodium metal in portions with stirring. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

-

Nucleophilic Substitution: To the freshly prepared solution of sodium isopropoxide, add a solution of 2,3-dichloropyridine in anhydrous DMF or THF dropwise at room temperature.

-

Reaction Monitoring and Work-up: The reaction mixture is heated to a temperature between 80-120°C and monitored by a suitable chromatographic technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

-

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| 3-Aminopyridine | Cl₂ or H₂O₂/HCl | Fe catalyst | HCl(aq) | 25-30 | - | 2-Chloro-3-aminopyridine | High | - |

| 2-Chloro-3-aminopyridine | NaNO₂ | Cu₂O or CuCl₂ | HCl(aq) | <10 | - | 2,3-Dichloropyridine | >74 | >99.2 |

| 2,3-Dichloropyridine | Sodium Isopropoxide | - | DMF/THF | 80-120 | 4-12 | This compound | Moderate to High | >95 |

Pathway 2: Williamson Ether Synthesis from 3-Chloro-2-hydroxypyridine

This classic ether synthesis involves the deprotonation of 3-chloro-2-hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.

Diagram of Synthesis Pathway 2

Caption: Synthesis of this compound from 3-Chloro-2-hydroxypyridine.

Experimental Protocols

Synthesis of 3-Chloro-2-hydroxypyridine from 2-Piperidone

This method provides a route to the key intermediate, 3-chloro-2-hydroxypyridine.

-

Materials and Reagents:

-

2-Piperidone

-

Chlorinating agent (e.g., sulfuryl chloride, chlorine)

-

Solvent (e.g., dichloromethane, chloroform)

-

Base (for elimination step, e.g., triethylamine)

-

-

Procedure:

-

Chlorination: 2-Piperidone is reacted with a chlorinating agent to form 1,3,3-trichloro-2-piperidone.

-

Elimination: The resulting trichlorinated intermediate is treated with a base to induce the elimination of hydrogen chloride, leading to the formation of 3-chloro-2-hydroxypyridine.

-

Purification: The product is purified by recrystallization or column chromatography.

-

Synthesis of this compound

This protocol follows the general principles of the Williamson ether synthesis.[1][2]

-

Materials and Reagents:

-

3-Chloro-2-hydroxypyridine

-

A strong base (e.g., sodium hydride, potassium carbonate)

-

An isopropyl halide (e.g., 2-iodopropane, 2-bromopropane)

-

Anhydrous solvent (e.g., DMF, acetonitrile, acetone)

-

-

Procedure:

-

Deprotonation: In a dry reaction vessel under an inert atmosphere, 3-chloro-2-hydroxypyridine is dissolved in an anhydrous solvent. A base is added portion-wise to deprotonate the hydroxyl group, forming the corresponding pyridinolate salt.

-

Alkylation: The isopropyl halide is added to the reaction mixture, which is then stirred at a suitable temperature (from room temperature to reflux) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

-

Quantitative Data

| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| 2-Piperidone | Chlorinating agent | - | Dichloromethane | 0 to RT | - | 1,3,3-Trichloro-2-piperidone | Good | - |

| 1,3,3-Trichloro-2-piperidone | - | Triethylamine | Dichloromethane | Reflux | - | 3-Chloro-2-hydroxypyridine | Good | >98 |

| 3-Chloro-2-hydroxypyridine | 2-Iodopropane | NaH or K₂CO₃ | DMF/Acetone | RT to Reflux | 2-12 | This compound | Good to High | >95 |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: nucleophilic substitution on 2,3-dichloropyridine and Williamson ether synthesis from 3-chloro-2-hydroxypyridine. Both routes utilize readily accessible starting materials and employ well-established chemical transformations. The choice of synthesis will be guided by the specific requirements of the research or development project, including scale, cost, and purity. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-2-isopropoxypyridine (CAS No. 282723-22-2), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of experimental data in public literature, this guide combines theoretical predictions, data from structurally analogous compounds, and established chemical principles to offer a detailed profile of the target molecule. This document covers its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected reactivity, and potential applications in drug discovery, supported by structured data tables and explanatory diagrams.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their versatile reactivity and ability to interact with biological targets. The introduction of chloro and isopropoxy substituents onto the pyridine ring, as in this compound, is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for further chemical exploration. Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide aims to provide a foundational understanding of this compound to facilitate its use in research and development.

Chemical and Physical Properties

While experimental data for this compound is scarce, its fundamental properties can be predicted using computational models and inferred from related compounds.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-chloro-2-(propan-2-yloxy)pyridine | --- |

| CAS Number | 282723-22-2 | --- |

| Molecular Formula | C₈H₁₀ClNO | --- |

| Molecular Weight | 171.62 g/mol | Calculated |

| Predicted Boiling Point | ~200-220 °C at 760 mmHg | Estimation based on analogous structures |

| Predicted Melting Point | Not available | --- |

| Predicted Density | ~1.1 - 1.2 g/cm³ | Estimation based on analogous structures |

| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | General chemical principles |

| Predicted LogP | ~2.5 - 3.0 | Estimation based on analogous structures |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,3-dichloropyridine can be reacted with sodium isopropoxide.

Proposed Synthetic Pathway

References

In-Depth Technical Guide to 3-Chloro-2-isopropoxypyridine (CAS No. 282723-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-isopropoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions. The presence of a chlorine atom and an isopropoxy group on the pyridine ring of this compound offers unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, synthesis, and potential role in the development of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is crucial for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 282723-22-2 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [2] |

| Appearance | Dark red oil/Liquid | [3][4] |

| Storage | Sealed in dry, room temperature | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |

Synthesis and Experimental Protocols

General Synthetic Pathway

A plausible synthetic route to this compound involves the nucleophilic substitution of a chlorine atom from a dichloropyridine starting material. A common precursor for this type of reaction is 2,3-dichloropyridine.

Caption: General synthetic pathway for this compound.

Illustrative Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds and should be optimized for specific laboratory conditions.

Materials:

-

2,3-Dichloropyridine

-

Anhydrous Isopropanol

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of Sodium Isopropoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous isopropanol (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium isopropoxide.

-

Reaction: To the freshly prepared sodium isopropoxide solution, add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine.

-

Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: This is a representative protocol. Reaction conditions such as temperature, reaction time, and choice of base and solvent may need to be optimized for best results.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Pyridine and its derivatives are key components in numerous FDA-approved drugs.[5] The chloro- and alkoxy-substituents can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential as a Building Block

This compound can serve as a versatile building block for the synthesis of more complex molecules through various organic reactions. The chlorine atom at the 3-position can be a site for cross-coupling reactions, allowing for the introduction of diverse functional groups.

Caption: Potential cross-coupling reactions of this compound.

Analogues in Medicinal Chemistry

The broader class of 2-alkoxypyridines has been explored for various therapeutic targets. For instance, a series of 2-aryloxy-4-alkoxy-pyridines were identified as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, with potential applications in treating depression.[6][7] Although this compound itself was not the lead compound in that study, this highlights the potential for this structural class in CNS drug discovery.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery. While detailed biological data for this specific molecule is scarce in the public domain, its structural features suggest it can be a valuable building block for creating diverse chemical libraries for screening against various biological targets. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry. The provided hypothetical experimental protocol can serve as a starting point for its synthesis and subsequent investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Chloro-2-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chloro-2-isopropoxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.

Molecular Structure and Identification

This compound is a substituted pyridine derivative. The core of its structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with a chlorine atom at the 3-position and an isopropoxy group at the 2-position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-chloro-2-(propan-2-yloxy)pyridine |

| CAS Number | 282723-22-2 |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Canonical SMILES | CC(C)OC1=NC=CC=C1Cl |

| InChI Key | Not readily available |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on the properties of structurally similar compounds, such as other chloro- and alkoxy-substituted pyridines, the following characteristics can be inferred. These predicted values should be confirmed by experimental data.

| Property | Predicted Value/Information |

| Physical State | Likely a liquid or low-melting solid at room temperature |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated. |

| Density | Not available |

Synthesis

A plausible and common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a di-halogenated pyridine. Specifically, the reaction of 2,3-dichloropyridine with sodium isopropoxide is a viable route.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine and Isopropanol

This protocol is based on general procedures for the synthesis of 2-alkoxypyridines from 2-halopyridines and should be optimized for this specific transformation.

Materials:

-

2,3-Dichloropyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Isopropanol

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.5 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form sodium isopropoxide in situ.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,3-dichloropyridine (1.0 equivalent) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 60-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow

Caption: Synthesis of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H (at C4) | 7.6 - 7.8 | dd | 1H |

| Pyridine H (at C5) | 6.8 - 7.0 | t | 1H |

| Pyridine H (at C6) | 8.0 - 8.2 | dd | 1H |

| Isopropoxy CH | 4.8 - 5.2 | septet | 1H |

| Isopropoxy CH₃ | 1.3 - 1.5 | d | 6H |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 160 - 165 |

| Pyridine C3 | 120 - 125 |

| Pyridine C4 | 138 - 142 |

| Pyridine C5 | 118 - 122 |

| Pyridine C6 | 145 - 150 |

| Isopropoxy CH | 70 - 75 |

| Isopropoxy CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=N, C=C (aromatic) | 1400 - 1600 |

| C-O (ether) | 1000 - 1300 |

| C-Cl | 600 - 800 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171 and an M+2 peak at m/z 173 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the isopropoxy group or the chlorine atom.

Applications in Drug Development

While specific biological activities and signaling pathway modulations for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Chloro-substituted pyridines are a common scaffold in medicinal chemistry, often utilized to modulate the electronic and lipophilic properties of a drug candidate, which can influence its binding affinity, metabolic stability, and pharmacokinetic profile.

The isopropoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationship for Potential Drug Discovery Workflow

Caption: Potential Drug Discovery Workflow.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a summary of the available information and reasonable predictions for this compound. Researchers are encouraged to perform their own experimental verification of these properties.

An In-depth Technical Guide to 3-Chloro-2-isopropoxypyridine

IUPAC Name: 3-Chloro-2-isopropoxypyridine

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a thorough understanding of its properties, synthesis, and potential applications.

Chemical Structure and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The name is derived from the parent heterocycle, pyridine, with a chloro group at the 3-position and an isopropoxy group at the 2-position.[1][2][3][4][5]

Table 1: Estimated Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Estimated) | 2-Methoxypyridine[6] | 2-Alkylpyridines (General Trends)[7] | Pyridine[8] |

| Molecular Formula | C₈H₁₀ClNO | C₆H₇NO | Varies | C₅H₅N |

| Molecular Weight | 171.62 g/mol | 109.13 g/mol | Increases with alkyl chain length | 79.10 g/mol |

| Boiling Point | > 150 °C | ~142 °C | Increases with alkyl chain length[7] | 115.5 °C[8] |

| Density | ~1.1 g/mL | 1.044-1.050 g/mL (at 20°C)[6] | Generally increases with molecular weight[7] | 0.9819 g/mL (at 20°C)[8] |

| Solubility in Water | Sparingly soluble | Practically insoluble to insoluble[6] | Decreases with increasing alkyl chain length[7] | Very soluble[8] |

| pKa (of conjugate acid) | ~3-4 | Not available | Influenced by the alkyl group[7] | 5.19[8] |

Synthesis of this compound

A plausible and widely used method for the synthesis of 2-alkoxypyridines is the Williamson ether synthesis .[9][10][11][12] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this would involve the reaction of 3-chloro-2-hydroxypyridine (or its tautomer, 3-chloro-2-pyridone) with an isopropyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established methods for Williamson ether synthesis.[9][10][11][12] Optimization may be required for specific yields and purity.

Materials:

-

3-Chloro-2-hydroxypyridine (or 3-chloro-2-pyridone)

-

2-Bromopropane (or 2-iodopropane)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-chloro-2-hydroxypyridine (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of the Precursor: 3-Chloro-2-hydroxypyridine

3-Chloro-2-hydroxypyridine, which exists in tautomeric equilibrium with 3-chloro-2-pyridone, is a key precursor.[13][14][15][16] Its synthesis can be achieved from 2,3-dichloropyridine. The more reactive chlorine atom at the 2-position can be selectively hydrolyzed.[14] A two-step process involving the formation of an intermediate 2-alkoxypyridine followed by acid-catalyzed cleavage is a reported method.[14]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[17][18][19][20][21] The pyridine scaffold is a privileged structure due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to be functionalized at various positions to modulate physicochemical and pharmacological properties.[17][18]

The 3-chloro-2-alkoxypyridine motif, as present in this compound, can be a valuable building block for the synthesis of more complex molecules with potential biological activity. The chlorine atom can serve as a handle for further functionalization through cross-coupling reactions, while the isopropoxy group can influence the molecule's lipophilicity and metabolic stability.

Mandatory Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed Williamson ether synthesis for this compound.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. quora.com [quora.com]

- 5. iupac.org [iupac.org]

- 6. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. community.wvu.edu [community.wvu.edu]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 3-Chloro-2-hydroxypyridine | C5H4ClNO | CID 582210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. lifechemicals.com [lifechemicals.com]

Spectral Data for 3-Chloro-2-isopropoxypyridine: An In-Depth Technical Guide

A comprehensive search for publicly available experimental spectral data (NMR, IR, MS) and detailed acquisition protocols for 3-Chloro-2-isopropoxypyridine did not yield specific results. While commercial suppliers list the compound, its detailed characterization data is not readily accessible in scientific literature or public databases.

This guide provides a general framework for the spectral analysis of a substituted pyridine, like this compound, which is crucial for researchers in drug development and chemical synthesis. The methodologies and expected data patterns described below are based on standard organic chemistry principles and spectral data of analogous structures.

I. Predicted Spectral Data

The following tables outline the expected spectral data for this compound based on its structure. These are predictions and would require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine-H4 | 7.6 - 7.8 | dd | ~7-8, ~5-6 |

| Pyridine-H5 | 6.8 - 7.0 | dd | ~7-8, ~1-2 |

| Pyridine-H6 | 8.1 - 8.3 | dd | ~5-6, ~1-2 |

| O-CH(CH₃)₂ | 5.2 - 5.4 | sept | ~6-7 |

| O-CH(CH₃)₂ | 1.3 - 1.5 | d | ~6-7 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-O) | 160 - 162 |

| C3 (C-Cl) | 125 - 127 |

| C4 | 138 - 140 |

| C5 | 115 - 117 |

| C6 | 145 - 147 |

| O-C H(CH₃)₂ | 70 - 72 |

| O-CH(C H₃)₂ | 21 - 23 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C (pyridine ring) | 1550 - 1600, 1450 - 1500 | Strong |

| C-O (ether) | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | Strong |

| C-Cl | 700 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 171 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 173 | Isotopic peak for ³⁷Cl, with an intensity of approximately one-third of the [M]⁺ peak. |

| [M-CH(CH₃)₂]⁺ | 128 | Loss of the isopropyl group. |

| [M-OCH(CH₃)₂]⁺ | 112 | Loss of the isopropoxy group. |

II. Standard Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data of a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are used. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made, or the sample can be analyzed as a mull in Nujol.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates or KBr is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization technique.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) at a low concentration (e.g., 1 mg/mL).

-

Acquisition: For EI, a standard electron energy of 70 eV is used. The mass analyzer scans a range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

III. Workflow for Synthesis and Spectral Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a novel organic compound.

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Chloro-2-isopropoxypyridine, a valuable starting material in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the readily available 2-chloropyridine. The methodology outlined below is based on established chemical principles and analogous reactions found in the scientific literature. This document offers detailed experimental protocols, quantitative data from similar transformations, and visual representations of the synthetic pathway and experimental workflow to aid researchers in their synthetic endeavors.

Executive Summary

The synthesis of this compound is proposed to be achieved through a two-step reaction sequence:

-

Step 1: Williamson Ether Synthesis - Nucleophilic substitution of the chlorine atom in 2-chloropyridine with isopropoxide to form 2-isopropoxypyridine.

-

Step 2: Electrophilic Chlorination - Regioselective chlorination of the 2-isopropoxypyridine intermediate at the 3-position of the pyridine ring using N-Chlorosuccinimide (NCS).

This approach offers a logical and feasible pathway to the target molecule, utilizing common and well-understood organic reactions.

Step 1: Synthesis of 2-Isopropoxypyridine via Williamson Ether Synthesis

The initial step involves a nucleophilic aromatic substitution, a variation of the classic Williamson ether synthesis, to introduce the isopropoxy group onto the pyridine ring.

Signaling Pathway: Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of 2-Isopropoxypyridine.

Experimental Protocol: Synthesis of 2-Isopropoxypyridine

This protocol is adapted from analogous Williamson ether syntheses of alkoxy-aromatic compounds.

Materials:

-

2-Chloropyridine

-

Sodium metal

-

Anhydrous Isopropanol

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., argon or nitrogen), add anhydrous isopropanol. Carefully add sodium metal in small portions to the stirring isopropanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide.

-

Solvent Exchange: Remove the excess isopropanol under reduced pressure. To the resulting solid sodium isopropoxide, add anhydrous DMF via a syringe.

-

Reaction: To the stirring suspension of sodium isopropoxide in DMF, add 2-chloropyridine dropwise at room temperature. After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude 2-isopropoxypyridine by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Analogous Reactions

The following table summarizes typical quantitative data for Williamson ether syntheses involving the formation of aryl ethers.

| Starting Material | Alkoxide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Naphthol | Sodium ethoxide | Ethanol | Reflux | 1 | ~85 | >95 | Adapted from typical lab procedures |

| 4-Chloropyridine HCl | Sodium hydroxide/various alcohols | DMSO | 80 | 12 | 75-80 | >98 | [1] |

Step 2: Regioselective Chlorination of 2-Isopropoxypyridine

The second step involves the electrophilic chlorination of the electron-rich 2-isopropoxypyridine ring. The alkoxy group at the 2-position is an ortho-, para-director. In the case of pyridine, electrophilic substitution is generally favored at the 3- and 5-positions. The presence of the 2-isopropoxy group is expected to activate the ring towards electrophilic attack and direct the incoming electrophile to the 3-position. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for such transformations.

Signaling Pathway: Electrophilic Chlorination

Caption: Electrophilic Chlorination of 2-Isopropoxypyridine.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the chlorination of activated aromatic and heteroaromatic compounds using NCS.

Materials:

-

2-Isopropoxypyridine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile or Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-isopropoxypyridine in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of NCS: To the stirring solution, add N-chlorosuccinimide portion-wise at room temperature. The reaction may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench any unreacted NCS by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data for Analogous Reactions

The following table provides data from similar electrophilic chlorination reactions on activated aromatic systems.

| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Anisole | NCS | Acetonitrile | Room Temp | 2 | 95 (p-chloro) | General literature |

| Indole | NCS | Dichloromethane | 0 to Room Temp | 1 | 90 (3-chloro) | General literature |

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Caption: Overall experimental workflow for the synthesis.

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for the preparation of this compound. By employing a Williamson ether synthesis followed by a regioselective electrophilic chlorination, researchers can access this important building block for further derivatization in drug discovery and development programs. The provided protocols and data serve as a valuable resource for the practical implementation of this synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific laboratory settings and scales.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Chloro-2-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone in medicinal chemistry and drug development due to their versatile biological activities. 3-Chloro-2-isopropoxypyridine is a novel compound with potential applications in this field; however, a comprehensive analysis of its physicochemical and electronic properties is currently absent from the scientific literature. This technical guide outlines a robust computational and experimental framework for the thorough characterization of this compound. We propose a computational study using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. Furthermore, this guide provides a prospective synthesis protocol and outlines experimental validation methods. The presented methodologies and comparative data for structurally analogous compounds offer a valuable resource for researchers interested in the synthesis and application of this and other novel pyridine derivatives.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile. The subject of this guide, this compound, represents an under-explored substitution pattern with potential for novel biological interactions. The presence of a chlorine atom at the 3-position and an isopropoxy group at the 2-position suggests a unique electronic distribution and steric hindrance that could be exploited in the design of new chemical entities.

Given the lack of available experimental data for this compound, this document proposes a synergistic approach combining computational chemistry for the prediction of its theoretical properties and a clear pathway for its synthesis and experimental validation.

Proposed Computational Methodology for Theoretical Property Prediction

To elucidate the theoretical properties of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for predicting the properties of organic molecules. The calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian.[1][2][3]

Experimental Protocol: Computational Details

-

Geometry Optimization: The molecular structure of this compound will be optimized in the gas phase using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

NMR Spectra Prediction: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.[4][5] Calculations will be performed in a simulated chloroform solvent environment using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) to better approximate experimental conditions.

-

Electronic Properties: Key electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to understand the molecule's polarity, reactivity, and electronic transitions.

Caption: Proposed computational workflow for determining the theoretical properties of this compound.

Data Presentation: Predicted and Comparative Properties

The following tables summarize the predicted properties for this compound based on the proposed computational study, alongside available experimental data for structurally related compounds to provide context and a basis for comparison.

Table 1: Predicted Theoretical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Melting Point | To be determined |

| Boiling Point | To be determined |

| Calculated Dipole Moment | To be calculated |

| HOMO Energy | To be calculated |

| LUMO Energy | To be calculated |

| HOMO-LUMO Gap | To be calculated |

Table 2: Physicochemical Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Chloropyridine | C₅H₄ClN | 113.54 | 148 |

| 3-Chloro-2-methylpyridine | C₆H₆ClN | 127.57 | Not available |

| 3-Chloro-2-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 279.1 (Predicted)[6] |

Proposed Synthesis and Experimental Validation

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction, a common method for the synthesis of alkoxy-substituted pyridines.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous isopropanol with cooling to manage the exothermic reaction.

-

Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2,3-dichloropyridine.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Validation of Theoretical Predictions

The synthesized this compound should be characterized by standard analytical techniques to validate the computationally predicted properties:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and compare the experimental chemical shifts with the GIAO-calculated values.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes and compare with the predicted IR spectrum.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point/Boiling Point Determination: To establish these fundamental physicochemical properties.

Structural Relationships

The theoretical properties of this compound can be better understood by comparing its structure to known, simpler analogues.

Caption: Structural relationship of this compound to its analogues.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and experimental characterization of the novel compound this compound. By leveraging the predictive power of computational chemistry, we can anticipate its key properties, guiding its synthesis and potential applications. The proposed methodologies and comparative data serve as a valuable starting point for researchers in drug discovery and medicinal chemistry to explore the potential of this and other new substituted pyridine derivatives. The successful synthesis and characterization of this compound will contribute to the expanding knowledge base of pyridine chemistry and may lead to the discovery of new therapeutic agents.

References

- 1. ritme.com [ritme.com]

- 2. gaussian.com [gaussian.com]

- 3. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

An In-depth Technical Guide to 3-Chloro-2-isopropoxypyridine: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-isopropoxypyridine, a halogenated alkoxy-pyridine derivative of interest in medicinal chemistry and drug discovery. While not a widely documented compound itself, its structural motifs are present in various biologically active molecules. Pyridine derivatives are a significant class of heterocyclic compounds foundational to many advancements in modern drug discovery, valued for their versatility as intermediates in organic synthesis.[1][2] This guide details a plausible and robust synthetic protocol, characterization methods, and potential applications for this compound, drawing upon established procedures for analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 3-Chloro-2-(propan-2-yloxy)pyridine |

| CAS Number | 282723-22-2 |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 200-220 °C |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the nucleophilic aromatic substitution of 2,3-dichloropyridine with isopropanol in the presence of a strong base. This method is analogous to the preparation of similar alkoxy-pyridines.

The synthetic pathway for this compound is depicted below.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-2-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the Suzuki-Miyaura cross-coupling of 3-chloro-2-isopropoxypyridine with various boronic acids and their derivatives. As a versatile heterocyclic building block, the targeted functionalization of this compound at the C-3 position opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The protocols outlined below are based on established methodologies for structurally analogous chloropyridines and other challenging Suzuki-Miyaura coupling reactions. These notes are intended to serve as a comprehensive starting point for reaction optimization and development.

Key Considerations for Successful Coupling

The Suzuki-Miyaura coupling of this compound presents a specific set of challenges that must be addressed for efficient C-C bond formation:

-

C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Suzuki-Miyaura catalytic cycle. The electron-donating nature of the 2-isopropoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst. Therefore, the selection of a highly active catalyst system is paramount.

-

Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl chloride and facilitate the subsequent transmetalation and reductive elimination steps of the catalytic cycle.

-

Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial for an efficient reaction. The base is required to activate the boronic acid for transmetalation.[1] The solvent must be capable of dissolving the reactants and catalyst while being stable at the required reaction temperature.

Proposed Suzuki-Miyaura Coupling Protocols

Two protocols are proposed, utilizing different palladium catalysts and ligands that have shown success in the coupling of other challenging chloropyridines.[2]

Protocol 1: Using a Buchwald Ligand (SPhos)

This protocol employs a highly effective biarylphosphine ligand, SPhos, known for its ability to facilitate the coupling of unreactive aryl chlorides.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid or boronate ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Using a Josiphos-type Ligand

This protocol utilizes a ferrocenyl-based phosphine ligand, which has also demonstrated high efficacy in cross-coupling reactions.

Materials:

-

This compound

-

Arylboronic acid or boronate ester

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable Josiphos-type ligand (e.g., SL-J009-1)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous, degassed)

Procedure:

-

In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the Josiphos-type ligand (0.03 mmol, 3 mol%) in a reaction vial.

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

-

Follow steps 5-10 from Protocol 1 for workup and purification.

Data Presentation: Comparative Reaction Conditions

The following table summarizes the key parameters of the proposed protocols for easy comparison. The expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.

| Parameter | Protocol 1 (SPhos) | Protocol 2 (Josiphos-type) |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |

| Ligand | SPhos (4 mol%) | Josiphos-type (3 mol%) |

| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) |

| Solvent System | 1,4-Dioxane / Water (5:1) | Toluene |

| Temperature | 100 °C | 110 °C |

| Typical Reaction Time | 12-24 hours | 12-24 hours |

| Expected Yield | Moderate to High | Moderate to High |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-2-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-isopropoxypyridine is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of the chloro and isopropoxy groups on the pyridine ring allows for selective functionalization, enabling the synthesis of a diverse array of complex molecules. The chlorine atom at the C-3 position serves as a reactive handle for various cross-coupling and nucleophilic substitution reactions. The electron-donating nature of the 2-isopropoxy group influences the electronic properties of the pyridine ring, which in turn affects the reactivity of the C-3 chloro substituent. Aryl chlorides are typically less reactive than their bromide or iodide counterparts, often necessitating the use of specialized, highly active catalyst systems to achieve efficient transformations.[1][2]

These application notes provide detailed protocols for several key synthetic transformations starting from this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution. The information is intended to serve as a comprehensive guide for researchers in the development of novel compounds.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

Application Note: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3][4] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-3 position. The activation of the C-Cl bond is the critical step and is generally more challenging than for C-Br or C-I bonds.[1] Success hinges on the careful selection of a palladium catalyst, a bulky and electron-rich phosphine ligand (such as SPhos or XPhos), and an appropriate base.[1][5] These advanced catalytic systems are designed to facilitate the oxidative addition of the palladium(0) complex to the robust C-Cl bond.[6]

Illustrative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |

| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-18 | 75-90 |

| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12-24 | 80-95 |

| Thiophen-2-ylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 70-85 |

| Vinylboronic acid pinacol ester | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 18 | 65-80 |

Note: Yields are estimations based on reactions with structurally similar chloropyridines and are highly dependent on the specific coupling partner and reaction optimization.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or ester (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[1]

-

Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water) to the vial.

-

Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

-

Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Application Notes and Protocols: 3-Chloro-2-isopropoxypyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Chloro-2-isopropoxypyridine as a key intermediate in the synthesis of potential therapeutic agents. The following sections detail its application in the development of glucokinase activators, including synthetic protocols and methods for biological evaluation.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. The pyridine ring is a well-established "privileged scaffold," frequently found in a wide array of biologically active compounds and approved drugs. The presence of a chlorine atom at the 3-position and an isopropoxy group at the 2-position offers synthetic handles for further molecular elaboration and can influence the physicochemical properties and metabolic stability of the final compounds.

The primary documented application of this compound in medicinal chemistry is as a key intermediate in the synthesis of substituted pyrazole derivatives that act as glucokinase activators. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells. It functions as a glucose sensor, and its activation is a promising therapeutic strategy for the treatment of type 2 diabetes.

Application in the Synthesis of Glucokinase Activators

A key application of this compound is demonstrated in the patent literature (WO2008013924A2) for the synthesis of 3-(1H-pyrazol-1-yl)pyridin-2-amine derivatives as glucokinase activators. The synthetic strategy leverages the reactivity of the chloro and isopropoxy groups on the pyridine ring to construct the desired pharmacophore.

Experimental Protocol: Synthesis of 3-(1H-pyrazol-1-yl)pyridin-2-amine Derivatives

This protocol is adapted from the general methods described in patent WO2008013924A2.

Objective: To synthesize 3-(1H-pyrazol-1-yl)pyridin-2-amine derivatives using this compound as a starting material.

Materials and Reagents:

| Reagent | Supplier | Grade |

| This compound | Commercially Available | ≥95% |

| Hydrazine | Sigma-Aldrich | Anhydrous |

| Substituted Pyrazole | Commercially Available or Synthesized | As required |

| Sodium Hydride (NaH) | Sigma-Aldrich | 60% dispersion in mineral oil |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |

| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |

| Saturated aq. NH4Cl | Fisher Scientific | Reagent Grade |

| Brine | Fisher Scientific | Reagent Grade |

| Anhydrous Sodium Sulfate | Fisher Scientific | Reagent Grade |

Procedure:

Step 1: Synthesis of 2-Isopropoxy-3-hydrazinylpyridine

-

To a solution of this compound (1.0 eq) in an appropriate solvent such as ethanol or n-butanol, add hydrazine (5.0-10.0 eq).

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 2-isopropoxy-3-hydrazinylpyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 3-(1H-pyrazol-1-yl)pyridin-2-isopropoxy Derivatives

-

To a solution of the desired substituted pyrazole (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 2-isopropoxy-3-hydrazinylpyridine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to a temperature between 60-100 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(1H-pyrazol-1-yl)pyridin-2-isopropoxy derivative.

Step 3: Conversion to 3-(1H-pyrazol-1-yl)pyridin-2-amine Derivatives (Final Product)

The patent implies a subsequent conversion of the isopropoxy group to an amine, although the specific conditions for this transformation for the isopropoxy group are not detailed. A plausible method would involve nucleophilic aromatic substitution or other functional group interconversion strategies.

A general representation of the synthetic workflow is provided below.

Caption: Synthetic workflow for the preparation of glucokinase activators.

Biological Evaluation: Glucokinase Activity Assay

While the patent WO2008013924A2 does not provide specific biological data for the compounds synthesized from this compound, it describes a general method for assessing their activity as glucokinase activators. The following is a generalized protocol for a common in vitro glucokinase activity assay.

Objective: To determine the in vitro activity of synthesized compounds as glucokinase activators.

Principle: The assay measures the rate of glucose phosphorylation by glucokinase. The product, glucose-6-phosphate, is then used in a coupled enzymatic reaction with glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the change in absorbance at 340 nm or fluorescence.

Materials and Reagents:

| Reagent | Supplier |

| Recombinant human glucokinase | Commercially Available |

| Glucose | Sigma-Aldrich |

| ATP | Sigma-Aldrich |

| MgCl2 | Sigma-Aldrich |

| Dithiothreitol (DTT) | Sigma-Aldrich |

| NADP+ | Sigma-Aldrich |

| Glucose-6-phosphate dehydrogenase (G6PDH) | Sigma-Aldrich |

| HEPES buffer | Sigma-Aldrich |

| Test compounds | Synthesized |

| DMSO | Sigma-Aldrich |

Procedure:

-

Prepare Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT.

-

Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing ATP (1 mM), NADP+ (1 mM), G6PDH (1 U/mL), and glucose (5 mM).

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Assay Protocol: a. In a 96-well plate, add a small volume of the diluted test compound solution. b. Add the recombinant glucokinase enzyme to each well. c. Initiate the reaction by adding the reagent master mix. d. Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm (or fluorescence Ex/Em = 340/460 nm) over time (e.g., every 30 seconds for 30 minutes) at a constant temperature (e.g., 30 °C).

-

Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound. b. Plot the reaction velocity against the compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the EC50 (half-maximal effective concentration).

Quantitative Data:

Specific quantitative data (e.g., EC50 values) for the 3-(1H-pyrazol-1-yl)pyridin-2-amine derivatives synthesized from this compound are not publicly available in the cited patent or subsequent literature. Researchers are encouraged to perform the above-described assay to determine the potency of their synthesized compounds.

Glucokinase Signaling Pathway

The activation of glucokinase by small molecules has significant downstream effects on glucose metabolism and insulin secretion. The diagram below illustrates the central role of glucokinase in pancreatic β-cells.

Caption: Glucokinase-mediated insulin secretion pathway in pancreatic β-cells.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its use in the preparation of glucokinase activators highlights its importance in modern drug discovery. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this versatile scaffold. Further exploration of this building block may lead to the discovery of new drug candidates for a range of diseases.

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Chloro-2-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-isopropoxypyridine is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The presence of a chlorine atom at the 3-position provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. The 2-isopropoxy group, being an electron-donating group, can influence the reactivity of the C-Cl bond, making the selection of an appropriate catalytic system crucial for achieving high efficiency.

These application notes provide an overview and detailed protocols for key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—utilizing this compound. The protocols are based on established methodologies for structurally similar chloropyridines and serve as a starting point for reaction optimization.

General Considerations for Cross-Coupling with this compound